molecular formula C20H22N2O B12785861 (-)-Kopsanone CAS No. 6662-83-5

(-)-Kopsanone

Cat. No.: B12785861
CAS No.: 6662-83-5
M. Wt: 306.4 g/mol
InChI Key: RFDVSXYPLPEIGZ-ZLARMEDBSA-N
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Description

(-)-Kopsanone is a naturally occurring alkaloid found in the Kopsia plant species. It belongs to the class of indole alkaloids, which are known for their diverse biological activities. The compound has garnered significant interest due to its potential therapeutic properties and complex molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Kopsanone involves several steps, starting from simpler indole derivatives. One common synthetic route includes the Pictet-Spengler reaction, which forms the core indole structure. Subsequent steps involve various cyclization and functional group transformations to achieve the final structure. Reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the difficulty in scaling up the synthesis. advancements in synthetic organic chemistry and biotechnological approaches may offer potential methods for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions

(-)-Kopsanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Substitution reactions, particularly at the indole nitrogen, can yield a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.

Major Products Formed

The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.

Scientific Research Applications

    Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.

    Biology: Investigated for its role in plant defense mechanisms and interactions with other biological molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.

Mechanism of Action

The mechanism of action of (-)-Kopsanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through binding to certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

(-)-Kopsanone is unique among indole alkaloids due to its specific structural features and biological activities. Similar compounds include:

    Vinblastine: Another indole alkaloid with anti-cancer properties.

    Reserpine: Known for its antihypertensive effects.

    Ajmaline: Used as an antiarrhythmic agent.

Compared to these compounds, this compound’s unique structure offers distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

CAS No.

6662-83-5

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

(1R,4R,12R,13S,16R,18R)-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-trien-17-one

InChI

InChI=1S/C20H22N2O/c23-16-13-10-18-6-3-9-22-11-14(16)20(17(18)22)12-4-1-2-5-15(12)21-19(13,20)8-7-18/h1-2,4-5,13-14,17,21H,3,6-11H2/t13-,14+,17-,18+,19+,20-/m0/s1

InChI Key

RFDVSXYPLPEIGZ-ZLARMEDBSA-N

Isomeric SMILES

C1C[C@@]23CC[C@@]45[C@@H](C2)C(=O)[C@@H]6[C@]4([C@H]3N(C1)C6)C7=CC=CC=C7N5

Canonical SMILES

C1CC23CCC45C(C2)C(=O)C6C4(C3N(C1)C6)C7=CC=CC=C7N5

Origin of Product

United States

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